molecular formula C20H22N8 B11676902 N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine

N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11676902
M. Wt: 374.4 g/mol
InChI Key: OMYLXIJAQBARMC-PXLXIMEGSA-N
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Description

N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl, piperidinyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Substitution Reactions: The phenyl, piperidinyl, and pyridinyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields.

    Hydrazine Addition: The hydrazinyl group is added through a condensation reaction with hydrazine derivatives, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, and various catalysts under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-4-(piperidin-1-yl)-1,3,5-triazin-2-amine: Lacks the pyridinyl and hydrazinyl groups, resulting in different chemical properties and applications.

    4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine:

Uniqueness

N-phenyl-4-(piperidin-1-yl)-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N8

Molecular Weight

374.4 g/mol

IUPAC Name

4-N-phenyl-6-piperidin-1-yl-2-N-[(E)-pyridin-4-ylmethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H22N8/c1-3-7-17(8-4-1)23-18-24-19(27-22-15-16-9-11-21-12-10-16)26-20(25-18)28-13-5-2-6-14-28/h1,3-4,7-12,15H,2,5-6,13-14H2,(H2,23,24,25,26,27)/b22-15+

InChI Key

OMYLXIJAQBARMC-PXLXIMEGSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=NC=C3)NC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=NC=C3)NC4=CC=CC=C4

Origin of Product

United States

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